- Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reaction, Applied Organometallic Chemistry, 2017, 31(9),

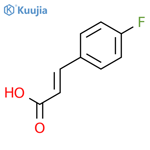

Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)

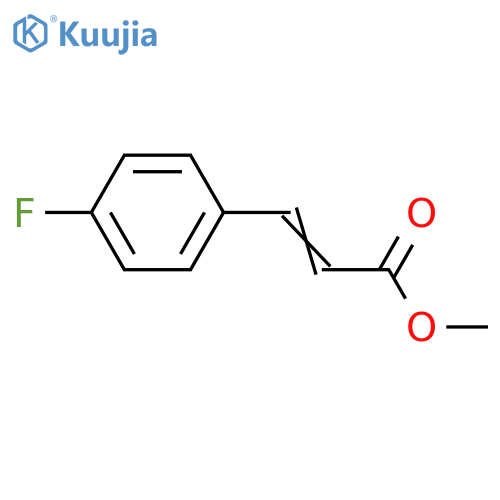

96426-60-7 structure

Nom du produit:(E)-Methyl 3-(4-Fluorophenyl)acrylate

(E)-Methyl 3-(4-Fluorophenyl)acrylate Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester

- Methyl (2E)-3-(4-fluorophenyl)acrylate

- METHYL 4-FLUOROCINNAMATE,

- Methyl 4-fluorocinnaMate, predoMinantly trans

- Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)

- 3-(4-Fluorophenyl)-2-propenoic acid methyl ester

- 4′-Fluorocinnamic acid methyl ester

- Methyl 4-fluorocinnamate

- Methyl p-fluorocinnamate

- methyl(e)-3-(4-fluorophenyl)acrylate

- (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE

- CHEMBL1669711

- Methyl (E)-3-(4-fluorophenyl)acrylate

- METHYL-3-(4-FLUOROPHENYL)ACRYLATE

- ALBB-029437

- MFCD00297011

- EN300-364713

- Methyl 4-fluorocinnamate,97%,predomin

- W11678

- Methyl 3-(4-fluorophenyl)prop-2-enoate

- AKOS003202325

- AT29492

- methyl (2E)-3-(4-fluorophenyl)-2-propenoate

- EN300-200370

- CS-0166842

- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-

- (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE

- Methyl 3-(4-Fluorophenyl)Acrylate

- Methyl 4-fluorocinnamate, predominantly trans, 97%

- AS-10511

- CS-0037956

- BDBM50336269

- HSNCAEKOZRUMTB-QPJJXVBHSA-N

- 100891-10-9

- methyl (E)-3-(4-fluorophenyl)prop-2-enoate

- 96426-60-7

- Z18711475

- (E)-Methyl-3-(4-fluorophenyl)acrylate

- methyl (2E)-3-(4-fluorophenyl)prop-2-enoate

- (E)-Methyl 3-(4-Fluorophenyl)acrylate

-

- MDL: MFCD00297011

- Piscine à noyau: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3

- La clé Inchi: HSNCAEKOZRUMTB-UHFFFAOYSA-N

- Sourire: O=C(C=CC1C=CC(F)=CC=1)OC

Propriétés calculées

- Qualité précise: 180.058658g/mol

- Charge de surface: 0

- XLogP3: 2.7

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Nombre de liaisons rotatives: 3

- Masse isotopique unique: 180.058658g/mol

- Masse isotopique unique: 180.058658g/mol

- Surface topologique des pôles: 26.3Ų

- Comptage des atomes lourds: 13

- Complexité: 193

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 1

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

- Couleur / forme: Solide

- Point de fusion: 45-49 °C (lit.)

- Point d'éclair: Degrés Fahrenheit: > 230 ° f

Degrés Celsius: > 110 ° C

(E)-Methyl 3-(4-Fluorophenyl)acrylate Informations de sécurité

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

(E)-Methyl 3-(4-Fluorophenyl)acrylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | M223653-10mg |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-200370-0.5g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 0.5g |

$397.0 | 2023-09-16 | |

| Enamine | EN300-200370-10.0g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 10.0g |

$535.0 | 2023-03-01 | ||

| Enamine | EN300-200370-0.25g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 0.25g |

$381.0 | 2023-09-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228543-5 g |

Methyl 4-fluorocinnamate, predominantly trans, |

96426-60-7 | 5g |

¥745.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592447-5G |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 97% | 5G |

¥1543.9 | 2022-02-24 | |

| Enamine | EN300-200370-5g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 5g |

$1199.0 | 2023-09-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228543-5g |

Methyl 4-fluorocinnamate, predominantly trans, |

96426-60-7 | 5g |

¥745.00 | 2023-09-05 | ||

| A2B Chem LLC | AB75888-5g |

Methyl 4-fluorocinnamate |

96426-60-7 | 99%(GC) | 5g |

$33.00 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-5g |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 95+% | 5g |

269.0CNY | 2021-07-14 |

(E)-Methyl 3-(4-Fluorophenyl)acrylate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Water ; 2 h, 90 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 72 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases, United States, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 4 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes, Organic Letters, 2023, 25(4), 698-702

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ; 3 h, 100 °C

Référence

- Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck Reaction, Catalysis Letters, 2021, 151(11), 3230-3238

Synthetic Routes 5

Conditions de réaction

1.1 -

1.2 Reagents: Thionyl chloride

1.3 Solvents: Ethyl acetate

1.2 Reagents: Thionyl chloride

1.3 Solvents: Ethyl acetate

Référence

- Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidines, Tetrahedron: Asymmetry, 2001, 12(3), 419-426

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Palladium , Aluminum magnesium hydroxide Solvents: Dimethylformamide ; 60 min, 100 °C

Référence

- Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reaction, Applied Clay Science, 2023, 232,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ; rt; rt → 120 °C; 3 h, 120 °C

Référence

- Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reaction, Green Chemistry, 2010, 12(1), 65-69

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 2070913-31-2 Solvents: Dimethylacetamide ; 6 h, 110 °C

Référence

- Synthesis of cellulose supported triphenylphosphine-palladium complex catalyst and its catalytic performance in heck coupling reaction, Huaxue Yu Shengwu Gongcheng, 2014, 31(1), 43-46

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 - 12 h, 110 °C

Référence

- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Dichloromethane ; 3 d

Référence

- Photodriven Transfer Hydrogenation of Olefins, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; 1.5 h, rt

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux

Référence

- Benzoate derivatives as leukotriene A4 hydrolase and cyclooxygenase double targeted inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation, China, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Palladium , Stannous chloride ; 4.5 h, 120 °C

Référence

- In situ loading of palladium nanoparticles on mica and their catalytic applications, Journal of Colloid and Interface Science, 2010, 353(1), 269-274

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride , 1-Butyl-3-methylimidazolium chloride , 1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ; 4 h, 20 °C

Référence

- An ionic liquid catalyzed probase method for one-pot synthesis of α,β-unsaturated esters from esters and aldehydes under mild conditions, Green Chemistry, 2017, 19(20), 4838-4848

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, reflux; reflux → 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation, Organic Letters, 2023, 25(14), 2388-2393

Synthetic Routes 15

Conditions de réaction

1.1 Solvents: Dichloromethane ; 3 h, rt

Référence

- Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine, China, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid ; rt; 20 - 24 h, reflux

Référence

- Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity, Archiv der Pharmazie (Weinheim, 2018, 351(2),

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dichloromethane ; 1 h, rt

Référence

- An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives, ARKIVOC (Gainesville, 2016, (5), 32-49

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ; 0.5 h, 100 °C

Référence

- 1,3-Dioxolane compounds (DOXs) as biobased reaction media, Green Chemistry, 2023, 25(7), 2790-2799

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux

Référence

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt

Référence

- Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cells, Bioorganic & Medicinal Chemistry, 2022, 59,

(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials

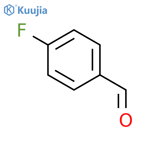

- 1-Fluoro-4-iodobenzene

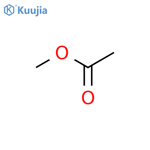

- Methyl acetate

- 4-Fluorocinnamic acid

- 4-Fluorobenzaldehyde

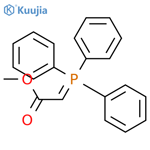

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

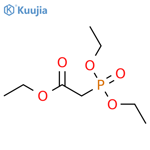

- Triethyl phosphonoacetate

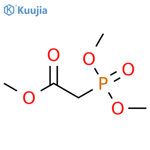

- methyl 2-(dimethoxyphosphoryl)acetate

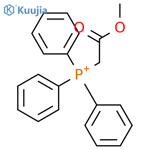

- (Carbomethoxymethylene)triphenylphosphorane

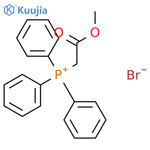

- (Methoxycarbonylmethyl)triphenylphosphonium Bromide

(E)-Methyl 3-(4-Fluorophenyl)acrylate Preparation Products

(E)-Methyl 3-(4-Fluorophenyl)acrylate Littérature connexe

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate) Produits connexes

- 91-64-5(Coumarin)

- 92-48-8(6-Methylcoumarin)

- 103-53-7(phenethyl cinnamate)

- 103-36-6(Ethyl cinnamate)

- 104-65-4(Cinnamyl formate)

- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)

- 351-46-2(2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)

- 93-35-6(Umbelliferone)

- 102-37-4(Ethyl caffeate)

- 74325-03-4(Methyl (E)-3-fluorocinnamate)

Fournisseurs recommandés

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membre gold

Fournisseur de Chine

Lot

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shanghai Xinsi New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Minglong (Xianning) Medicine Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot